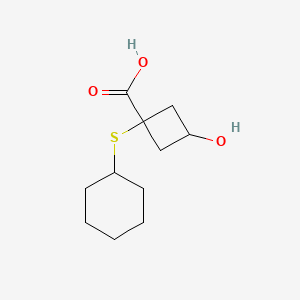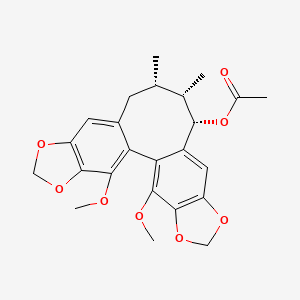
4-(4-Butylphenyl)-2-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butylphenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine typically involves the reaction of 4-butylphenylboronic acid with 2-chloropyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and more efficient purification techniques such as crystallization and chromatography to obtain the desired product in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Butylphenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products
Substitution: Formation of 4-(4-butylphenyl)-2-aminopyrimidine, 4-(4-butylphenyl)-2-thiolpyrimidine, etc.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Butylphenyl)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying biological pathways and enzyme functions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-(4-Butylphenyl)-2-chloropyrimidine depends on its application:
Medicinal Chemistry: It acts by inhibiting specific enzymes or receptors, often through binding to the active site or allosteric sites, thereby modulating their activity.
Materials Science: In organic semiconductors, it facilitates charge transport by forming π-π stacking interactions with other aromatic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Butylphenyl)-2-aminopyrimidine
- 4-(4-Butylphenyl)-2-thiolpyrimidine
- 4-(4-Butylphenyl)-2-methoxypyrimidine
Uniqueness
4-(4-Butylphenyl)-2-chloropyrimidine is unique due to the presence of both a butylphenyl group and a chlorine atom, which allows for versatile chemical modifications and applications. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C14H15ClN2 |
|---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
4-(4-butylphenyl)-2-chloropyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |
InChI-Schlüssel |
QTEOWVLQBXDDQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)

![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)


![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)

![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)

